3-Acetylaminopyrazole
Overview
Description
3-Acetylaminopyrazole is a chemical compound with the molecular formula C5H7N3O . It is used for proteomics research applications .
Synthesis Analysis
The synthesis of 3-Acetylaminopyrazole and similar compounds is a topic of interest in the field of chemistry . Pyrazole derivatives are synthesized using strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and are used in forming various fused systems .
Molecular Structure Analysis
3-Acetylaminopyrazole contains a total of 16 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 Pyrazole .
Chemical Reactions Analysis
Pyrazole derivatives, including 3-Acetylaminopyrazole, are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields . They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .
Scientific Research Applications
Synthesis and Anticonvulsant Activity
3-Acetylaminopyrazole is involved in the synthesis of various compounds with potential medical applications. A notable example is the synthesis of 3-aminopyrazoles and related compounds with significant anticonvulsant activity. These compounds have been tested in various models and have shown considerable activity with a lack of neurotoxicity, making them promising candidates for the treatment of epilepsy and related disorders (Unverferth et al., 1998).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of compounds derived from 3-acetylaminopyrazole have been studied for their potential as thrombin inhibitors. These studies are crucial in drug development, as they help in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. The findings indicate that modifications of the 3-acetylaminopyrazole derivatives can lead to potent thrombin inhibitors with high levels of oral bioavailability and long plasma half-lives, which is important for the treatment of thrombotic diseases (Burgey et al., 2003).
Potential in Treating Acetaminophen-induced Liver Injury
Research has also explored the use of compounds related to 3-acetylaminopyrazole, such as 4-methylpyrazole, in treating acetaminophen-induced liver injury. These compounds have shown promise in preclinical models, suggesting potential as therapeutic agents for managing acute liver failure caused by drug overdose. The research in this area is particularly important as it offers insights into new therapeutic approaches beyond the currently available treatments (Jaeschke et al., 2020).
Molecular Interaction Studies
Studies on the interaction of 3-aminopyrazole derivatives with other molecular structures have been conducted to understand their potential in forming beta-sheet models. This research is significant for the design of new drugs and understanding molecular interactions at a fundamental level. Such studies provide valuable information for the development of new compounds with specific target interactions (Saweczko et al., 2001).
Safety And Hazards
Future Directions
While specific future directions for 3-Acetylaminopyrazole are not mentioned in the search results, there is a general interest in the synthesis and properties of pyrazole derivatives, including 3-Acetylaminopyrazole . The focus is on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
N-(1H-pyrazol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)7-5-2-3-6-8-5/h2-3H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSKIQUMIWCMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380550 | |
Record name | 3-Acetylaminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylaminopyrazole | |
CAS RN |
3553-12-6 | |
Record name | 3-Acetylaminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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